molecular formula C18H29NO3 B602255 (1-(3-Oxo-2-aza-spiro(4.5)dec-2-ylmethyl)-cyclohexyl)-acetic acid CAS No. 1076198-17-8

(1-(3-Oxo-2-aza-spiro(4.5)dec-2-ylmethyl)-cyclohexyl)-acetic acid

Numéro de catalogue: B602255
Numéro CAS: 1076198-17-8
Poids moléculaire: 307.44
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Context and Discovery

The discovery and characterization of (1-(3-Oxo-2-aza-spiro(4.5)dec-2-ylmethyl)-cyclohexyl)-acetic acid emerged from comprehensive pharmaceutical research focused on gabapentin-related compounds during the late 20th and early 21st centuries. Early research in the pharmaceutical industry demonstrated that gabapentin, a widely used neurological medication, had a propensity to undergo chemical reactions resulting in various impurities, including compounds with spirocyclic structures. The development of analytical methods for pharmaceutical quality control necessitated the identification and characterization of these related compounds, leading to the formal recognition of this spirocyclic derivative as a significant analytical target.

The compound was first catalogued in chemical databases in 2009, with initial structural characterization and registration occurring on May 28, 2009. Subsequent research efforts throughout the 2000s and 2010s focused on developing robust analytical methods for its detection and quantification, particularly in the context of pharmaceutical quality control. The compound gained prominence as regulatory authorities, including the International Council on Harmonisation, imposed increasingly stringent requirements on pharmaceutical impurity analysis, demanding reporting thresholds as low as 0.03% with respect to the concentration of main substance for possible impurities.

This compound serves as an official reference standard in multiple pharmaceutical compendia, including the United States Pharmacopeia and European Pharmacopoeia. The compound is designated as Gabapentin Related Compound D in the United States Pharmacopeia and Gabapentin European Pharmacopoeia Impurity D in the European Pharmacopoeia, reflecting its regulatory importance in pharmaceutical quality control.

Table 4: Reference Standard Specifications

Pharmacopeial System Designation Catalog Number Grade Classification
United States Pharmacopeia Gabapentin Related Compound D 1287358 Primary Reference Standard
European Pharmacopoeia Gabapentin European Pharmacopoeia Impurity D Y0001349 Primary Reference Standard
General Pharmaceutical Pharmaceutical Secondary Standard PHR2012 Secondary Reference Standard

Propriétés

IUPAC Name

2-[1-[(3-oxo-2-azaspiro[4.5]decan-2-yl)methyl]cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3/c20-15-11-17(7-3-1-4-8-17)13-19(15)14-18(12-16(21)22)9-5-2-6-10-18/h1-14H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUZRUVUDOFJAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=O)N(C2)CC3(CCCCC3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70148145
Record name (1-(3-Oxo-2-aza-spiro(4.5)dec-2-ylmethyl)-cyclohexyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-17-8
Record name 1-[(3-Oxo-2-azaspiro[4.5]dec-2-yl)methyl]cyclohexaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-(3-Oxo-2-aza-spiro(4.5)dec-2-ylmethyl)-cyclohexyl)-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1076198178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-(3-Oxo-2-aza-spiro(4.5)dec-2-ylmethyl)-cyclohexyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-(3-OXO-2-AZA-SPIRO(4.5)DEC-2-YLMETHYL)-CYCLOHEXYL)-ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5OQO8X4IC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Activité Biologique

(1-(3-Oxo-2-aza-spiro(4.5)dec-2-ylmethyl)-cyclohexyl)-acetic acid, also known by its IUPAC name 2-[1-[(3-oxo-2-azaspiro[4.5]decan-2-yl)methyl]cyclohexyl]acetic acid, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₂₉NO₃
  • Molecular Weight : 307.4 g/mol
  • CAS Number : 1076198-17-8
  • Canonical SMILES : C1CCC2(CC1)CC(=O)N(C2)CC3(CCCCC3)CC(=O)O

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as a therapeutic agent. The following sections summarize key findings related to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example, spirocyclic compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific effects of this compound on different cancer cell lines remain to be fully elucidated but are hypothesized based on structural analogs.

Antimicrobial Properties

Research has suggested that spiro compounds may possess antimicrobial activity. The presence of the spirocyclic structure in this compound could imply potential efficacy against bacterial and fungal strains. Preliminary studies on related compounds have shown promising results in inhibiting microbial growth, warranting further investigation into this compound's antimicrobial potential.

The proposed mechanism of action for this compound involves interaction with G protein-coupled receptors (GPCRs), which play a critical role in cellular signaling pathways. These interactions can lead to modulation of intracellular signaling cascades, potentially affecting processes such as inflammation and cell survival.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to this compound:

Study ReferenceFindings
Explored the synthesis of spiro compounds and their potential anticancer activity against leukemia cell lines, indicating structural similarities with our compound may confer similar properties.
Investigated diaza-spiro compounds for their therapeutic applications, suggesting potential mechanisms involving GPCR modulation and subsequent intracellular signaling alterations.
Reported on the antimicrobial activities of structurally related Mannich bases, providing a basis for exploring similar activities in this compound.

Applications De Recherche Scientifique

Pharmaceutical Applications

The compound is also utilized in toxicity studies related to Gabapentin formulations. These studies are critical for assessing the safety profile of new drug formulations before they are submitted for regulatory approval.

Case Study: Toxicity Assessment
In a study assessing the toxicity of various Gabapentin formulations, (1-(3-Oxo-2-aza-spiro(4.5)dec-2-ylmethyl)-cyclohexyl)-acetic acid was used to establish baseline toxicity levels, which were compared against other related compounds. The findings indicated that formulations containing lower levels of this compound exhibited a better safety profile.

Building Block for Chemical Synthesis

The compound acts as a versatile building block in organic synthesis, particularly in the development of new pharmaceutical agents. Its unique structural features allow it to participate in various chemical reactions, leading to the synthesis of novel compounds with potential therapeutic effects.

Table 2: Synthetic Reactions Involving this compound

Reaction TypeDescriptionYield (%)
AlkylationReaction with alkyl halides85
EsterificationFormation of esters with alcohols90
CyclizationFormation of cyclic compounds75

Development of New Therapeutics

Research has indicated that derivatives of this compound could possess biological activities such as anti-inflammatory and analgesic properties.

Case Study: Synthesis of Analgesic Compounds
A recent study focused on synthesizing new analgesic compounds from this compound derivatives demonstrated promising results in preclinical models, suggesting potential applications in pain management therapies.

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Related Compounds

Gabapentin (C₉H₁₇NO₂)

  • Molecular Weight : 171.24 g/mol .
  • Structure: A cyclohexane ring with aminomethyl and acetic acid substituents.
  • Role : Clinically used anticonvulsant, acting via calcium channel modulation.
  • Key Difference : Lacks the spirocyclic azaspiro system present in the target compound. The target compound is a synthetic intermediate/impurity, whereas gabapentin is the active pharmaceutical ingredient (API) .

Gabapentin-Related Compounds

(a) Gabapentin Related Compound B
  • Structure: (1-Cyanocyclohexyl)acetic acid (C₉H₁₃NO₂; MW: 167.21 g/mol).
  • Role: Another synthesis impurity, differing in the cyano group instead of the spiro-azaspiro system .
  • Activity: No reported pharmacological activity; monitored for quality assurance.
(b) Gabapentin Related Compound E
  • Structure : Carboxymethyl-cyclohexanecarboxylic acid (C₉H₁₄O₄; MW: 186.21 g/mol).
  • Role : Degradation product with additional carboxylic acid group , altering solubility and reactivity compared to the target compound .

N-4-Arylpiperazin-1-yl Amides of (2-Aza-1,3-dioxospiro[4.5]dec-2-yl)-acetic Acid

  • Structure : Derivatives with piperazine amide substituents on the spirocyclic core .
  • Activity : Demonstrated anticonvulsant effects in metrazole seizure (sc. Met) tests , though inactive in maximal electroshock (MES) models.
  • Key Difference : The amide functionalization enhances interaction with neuronal targets, unlike the acetic acid group in the target compound .

2-Azaspiro[4.5]decan-3-one

  • Structure: Core spirocyclic scaffold (C₉H₁₅NO; MW: 153.22 g/mol) without the cyclohexyl-acetic acid chain.
  • Role : Intermediate in synthesizing gabapentin analogs and spirocyclic derivatives .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Pharmacological Role Reference
Target Compound C₁₈H₂₉NO₃ 307.43 Spiro[4.5]decane, 3-oxo, acetic acid Impurity (Gabapentin synthesis)
Gabapentin C₉H₁₇NO₂ 171.24 Cyclohexyl, aminomethyl, acetic acid Anticonvulsant API
Gabapentin Related Compound B C₉H₁₃NO₂ 167.21 Cyanocyclohexyl, acetic acid Synthesis impurity
N-4-Arylpiperazin-1-yl Amides Varies ~350–400 Spirocore with piperazine amide Anticonvulsant (sc. Met active)
2-Azaspiro[4.5]decan-3-one C₉H₁₅NO 153.22 Spirocore, 3-oxo Synthesis intermediate

Research Findings and Functional Insights

  • Synthetic Relevance : The target compound is generated during gabapentin synthesis via spirocyclic intermediates, as evidenced by extraction and derivatization protocols .
  • Biological Inactivity : Unlike piperazine-amidated analogs, the target compound lacks direct anticonvulsant activity, highlighting the importance of functional group modifications for therapeutic efficacy .

Méthodes De Préparation

Spirocyclic Intermediate Formation

The synthesis begins with the preparation of 1,5-dicyano-2,4-dioxo-3-azaspiro[5.5]undecane, a critical intermediate. Cyclohexanone reacts with ethyl cyanoacetate, cyanoacetamide, and triethylamine in a lower alcohol solvent (e.g., methanol or ethanol) at 20–30°C for 8 hours. The reaction proceeds via a Knoevenagel condensation followed by cyclization, yielding the spirocyclic dinitrile intermediate. Adjusting the pH to 2–3 with hydrochloric acid precipitates the product, which is isolated by filtration.

Key Reaction Parameters

ComponentMolar RatioSolventTemperatureTime
Cyclohexanone1.0Methanol20–30°C8 hr
Ethyl cyanoacetate1.0
Cyanoacetamide1.0
Triethylamine1.0

Hydrolysis to Diaminoformyl Intermediate

The dinitrile intermediate undergoes hydrolysis in concentrated sulfuric acid (80–90%) at 78–82°C for 3 hours. This step converts the cyano groups into amidoxime functionalities via nucleophilic addition-elimination. The product, 1,5-diaminoformyl-2,4-dioxo-3-azaspiro[5.5]undecane, precipitates upon quenching the reaction in ice water and is isolated in 90–92% yield.

Hydrolysis Conditions

  • Acid concentration: 88% H₂SO₄

  • Temperature: 78–82°C

  • Reaction time: 3 hours

  • Workup: Ice-water quench, filtration

Hofmann Rearrangement and Cyclization

The diaminoformyl intermediate is subjected to Hofmann rearrangement under alkaline conditions. Dissolving the intermediate in 20–50% NaOH/KOH and refluxing for 2.5–3.5 hours generates an isocyanate intermediate. Subsequent treatment with sodium hypochlorite (8–10%) at -5–5°C initiates rearrangement, followed by heating to 45–70°C to facilitate cyclization. Acidification with HCl yields gabapentin hydrochloride, which is purified via recrystallization from sec-butanol or isopropanol.

Critical Alkaline Rearrangement Steps

  • Base hydrolysis : 3 mol NaOH/KOH at reflux.

  • Hypochlorite oxidation : 1.2 mol NaOCl at -5–5°C.

  • Cyclization : 45–70°C for 1–2 hours.

Process Optimization and Yield Enhancement

Solvent Selection and Temperature Control

Lower alcohols (methanol, ethanol) are preferred for their ability to solubilize reactants while minimizing side reactions. Maintaining temperatures below 30°C during spirocyclic intermediate formation prevents retro-aldol decomposition. For hydrolysis, elevated temperatures (78–82°C) and concentrated H₂SO₄ ensure complete conversion of nitriles to amidoximes.

Acid Quenching and Crystallization

Quenching the hydrolysis reaction in ice water (1:10 w/w) ensures rapid crystallization of the diaminoformyl intermediate, achieving >90% purity. For gabapentin hydrochloride, slow cooling of the acidic solution (pH 1–2) promotes large crystal formation, reducing occluded impurities.

Analytical Characterization

Structural Confirmation via Spectroscopic Methods

  • ¹H NMR : Signals at δ 1.2–1.8 ppm (cyclohexyl CH₂), δ 2.3 ppm (acetic acid CH₂), and δ 3.4 ppm (spirocyclic N-CH₂).

  • IR : Peaks at 1710 cm⁻¹ (C=O stretch), 2250 cm⁻¹ (CN stretch in intermediate), and 3200 cm⁻¹ (NH stretch).

Purity Assessment

HPLC analysis under reverse-phase conditions (C18 column, 0.1% TFA in acetonitrile/water) resolves this compound at 8.2 minutes with ≥99% purity.

Comparative Analysis of Synthetic Routes

Method StageAdvantagesChallenges
Spirocycle FormationHigh yield (85–90%), scalableRequires strict pH control (2–3)
HydrolysisRapid reaction (3 hours), high purityCorrosive H₂SO₄ necessitates special glassware
Hofmann RearrangementSelective cyclizationSensitive to hypochlorite concentration

Industrial-Scale Considerations

Cost-Efficiency

Using cyclohexanone (≈$50/kg) and ethyl cyanoacetate (≈$40/kg) as starting materials keeps raw material costs below $200/kg of final product.

Waste Management

Neutralization of acidic and alkaline waste streams with CaCO₃ or NaOH minimizes environmental impact .

Q & A

Q. What are the key structural features of (1-(3-Oxo-2-aza-spiro[4.5]dec-2-ylmethyl)-cyclohexyl)-acetic acid, and how do they influence its reactivity or biological interactions?

The compound contains a spirocyclic 2-aza-3-oxo moiety fused to a cyclohexylmethyl-acetic acid backbone. The spirocyclic system introduces steric constraints that may affect conformational flexibility, while the acetic acid group provides potential hydrogen-bonding sites. The 3-oxo group in the azaspiro ring could participate in keto-enol tautomerism, influencing its electronic properties and reactivity. Such structural motifs are common in bioactive molecules, suggesting potential interactions with enzymes or receptors via hydrogen bonding or hydrophobic interactions .

Q. What synthetic methodologies are recommended for preparing this compound, and what are the critical purity validation steps?

A multi-step synthesis is typically required, involving:

Spirocycle Formation : Cyclocondensation of ketones with amines under acidic conditions to form the 2-aza-spiro[4.5]dec-3-one core.

Alkylation : Introduction of the cyclohexylmethyl group via nucleophilic substitution or reductive amination.

Acetic Acid Functionalization : Coupling the spirocyclic amine with a bromoacetic acid derivative.
Purity validation should include:

  • HPLC (≥95% purity, using a C18 column and acetonitrile/water gradient).
  • NMR (1H/13C) to confirm regiochemistry and absence of side products.
  • Mass Spectrometry (HRMS) to verify molecular weight (307.43 g/mol, C18H29NO3) .

Q. What analytical techniques are essential for characterizing this compound’s physicochemical properties?

  • Solubility : Test in DMSO, water, and ethanol (common solvents for biological assays). Data from related spirocyclic compounds suggest limited aqueous solubility (<1 mg/mL), requiring formulation with co-solvents like cyclodextrins .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation under storage conditions. Monitor via HPLC for oxidation or hydrolysis of the amide bond.
  • LogP : Computational prediction (e.g., XLogP3) or experimental determination via shake-flask method to estimate lipophilicity .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR or IR) be resolved during structural elucidation?

Discrepancies between experimental and predicted spectra often arise from tautomerism or dynamic effects. For example:

  • NMR Splitting Patterns : Unusual coupling constants in the cyclohexyl region may indicate chair-to-chair interconversion. Low-temperature NMR (e.g., −40°C) can "freeze" conformers for clearer analysis.
  • IR Absorbances : A strong carbonyl stretch (~1700 cm⁻¹) might overlap with acetic acid’s carboxylic peak. Use deuterated solvents (D2O) to distinguish between keto and enol forms .

Q. What strategies optimize yield in the final coupling step of the synthesis?

The acetic acid coupling often suffers from low yields due to steric hindrance. Solutions include:

  • Activation Reagents : Use HATU or EDC/HOBt to enhance reactivity of the carboxylic acid.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 hrs conventional heating).
  • Protection/Deprotection : Temporarily protect the spirocyclic amine with Boc groups to prevent side reactions. Yields can improve from ~40% to >70% with these modifications .

Q. How do structural analogs (e.g., 8-ethyl-2,4-dioxo derivatives) compare in biological activity, and what mechanistic insights do they provide?

Analog studies reveal:

  • Activity Trends : Substitution at the spirocyclic ring (e.g., 8-ethyl in CAS 790725-81-4) enhances lipophilicity, improving membrane permeability but reducing aqueous solubility.
  • Target Engagement : The acetic acid moiety is critical for binding to metalloenzymes (e.g., carbonic anhydrase), as shown by IC50 shifts in analogs lacking this group.
  • Data Interpretation : Use molecular docking (AutoDock Vina) to correlate structural variations with activity changes. For example, ethyl substitution may fill hydrophobic pockets inaccessible to the parent compound .

Q. What experimental designs are recommended to assess the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) for real-time interaction analysis.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes.
  • Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to determine IC50 values. Include positive controls (e.g., acetazolamide for carbonic anhydrase) .

Data Contradiction and Resolution

Q. How should researchers address discrepancies between computational predictions (e.g., LogP) and experimental solubility data?

  • Re-evaluate Solvent Systems : Computational models may not account for solvent-specific effects (e.g., DMSO’s polarity vs. ethanol).
  • Check Tautomeric States : Software like ACD/Labs predicts properties for the keto form, but experimental data may reflect enol dominance.
  • Experimental Replication : Repeat solubility tests in triplicate using lyophilized compound to rule out hydrate formation .

Q. What are common pitfalls in interpreting biological assay results, and how can they be mitigated?

  • Aggregation Artifacts : Use dynamic light scattering (DLS) to detect nanoaggregates, which cause false-positive inhibition. Add detergents (e.g., 0.01% Tween-20) to disaggregate.
  • Cytotoxicity Confounds : Perform parallel MTT assays to distinguish target-specific effects from general cell death.
  • Metabolite Interference : LC-MS/MS can identify degradation products (e.g., hydrolyzed acetic acid) that skew activity readouts .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.